
Ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate is an organic compound with the molecular formula C11H20O4. It is an α,β-unsaturated carboxylic ester, characterized by the presence of a conjugated double bond and an ester functional group. This compound is part of the enoate ester family, which is known for its diverse chemical reactivity and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Material: 5-hydroxy-7-methoxy-5-methylhept-2-enoic acid
Reagents: Ethanol, acid catalyst (e.g., sulfuric acid)
Conditions: Reflux, removal of water by azeotropic distillation
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature
Reduction: LiAlH4, ether, low temperature
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), elevated temperature
Major Products Formed
Oxidation: 5-oxo-7-methoxy-5-methylhept-2-enoate
Reduction: 5-hydroxy-7-methoxy-5-methylhept-2-enol
Substitution: 5-hydroxy-7-(substituted)-5-methylhept-2-enoate
Applications De Recherche Scientifique
Ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate involves its interaction with specific molecular targets. The compound’s α,β-unsaturated ester moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is crucial for its biological activity, as it can modify proteins and enzymes, thereby altering their function .
Comparaison Avec Des Composés Similaires
Ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate can be compared with other similar compounds, such as:
Ethyl 5-hydroxy-7-methoxyhept-2-enoate: Lacks the methyl group at the 5-position, resulting in different reactivity and biological activity.
Mthis compound: The ester group is a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
Ethyl 5-hydroxy-7-methoxy-5-methylhex-2-enoate: Has a shorter carbon chain, affecting its physical properties and applications.
This compound stands out due to its unique combination of functional groups and structural features, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
89922-36-1 |
|---|---|
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
ethyl 5-hydroxy-7-methoxy-5-methylhept-2-enoate |
InChI |
InChI=1S/C11H20O4/c1-4-15-10(12)6-5-7-11(2,13)8-9-14-3/h5-6,13H,4,7-9H2,1-3H3 |
Clé InChI |
XBONKIGADLAFGP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CCC(C)(CCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


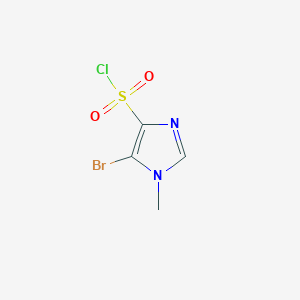
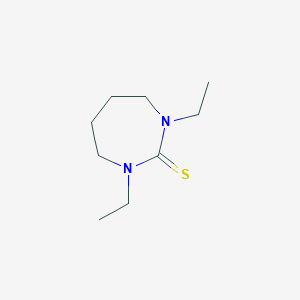
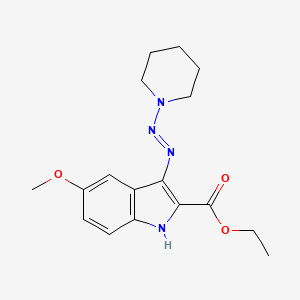
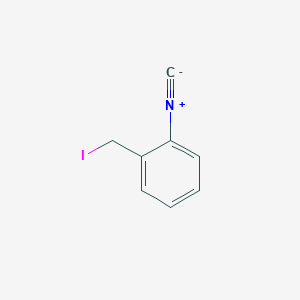
![N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine](/img/structure/B14391768.png)

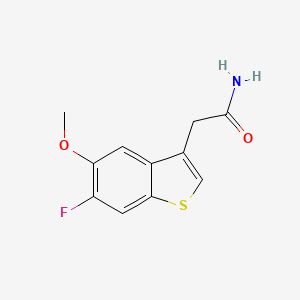
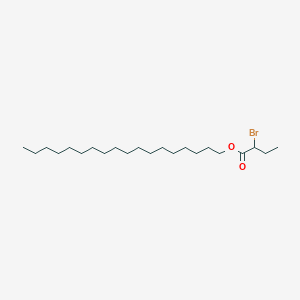
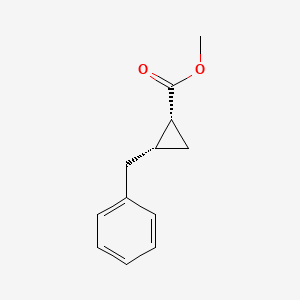
![N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine](/img/structure/B14391800.png)
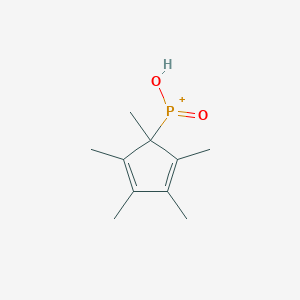
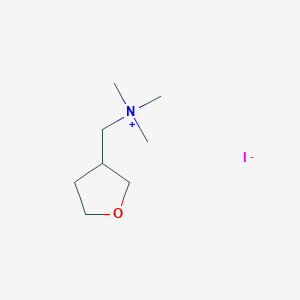
![S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate](/img/structure/B14391815.png)
![1-Methoxy-4-({[(4-methoxyphenyl)selanyl]methyl}tellanyl)benzene](/img/structure/B14391833.png)
